BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Physical Properties of 2-
Cyano-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzonitrile

Cat. No.: B1332097

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-fluorotoluene, also known as 5-fluoro-2-methylbenzonitrile, is a substituted
aromatic nitrile. Its chemical structure, featuring a cyano (-C=N) group and a fluorine atom on
the toluene backbone, makes it a valuable intermediate in the synthesis of pharmaceuticals
and other specialty chemicals. A thorough understanding of its physical properties is essential
for its effective use in research and development, particularly in process design, reaction
optimization, and formulation. This technical guide provides a summary of the known physical
properties of 2-cyano-4-fluorotoluene, outlines experimental protocols for their determination,
and presents a typical synthesis pathway.

Core Physical Properties

A summary of the available quantitative data for 2-cyano-4-fluorotoluene is presented in the
table below. It is important to note that while some physical properties are well-documented,
specific data for boiling point, density, and solubility are not readily available in the public
domain. In such cases, this guide provides general experimental protocols for their
determination.
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Property Value Source(s)
Molecular Formula CsHeFN [1]
Molecular Weight 135.14 g/mol [1]
Appearance Off-white to light yellow o
crystals

Melting Point 41-47 °C [1]

Boiling Point Data not available

Density Data not available

Solubility Data not available

Experimental Protocols

For properties where specific data is unavailable, the following established experimental
protocols for organic compounds can be utilized.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external
pressure. For a crystalline solid like 2-cyano-4-fluorotoluene, this would be determined after
melting. A common method for determining the boiling point of a small sample of an organic
compound is the capillary method.

Methodology:
o A small amount of the liquid sample is placed in a fusion tube.

o Acapillary tube, sealed at one end, is inverted and placed into the fusion tube containing the
liquid.

e The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a
Thiele tube or a melting point apparatus with a heating block.
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As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble
out.

The temperature is carefully monitored until a rapid and continuous stream of bubbles
emerges from the open end of the capillary tube. This indicates that the vapor pressure of
the liquid is equal to the atmospheric pressure.

The heat source is then removed, and the liquid is allowed to cool.

The temperature at which the liquid just begins to enter the capillary tube is recorded as the
boiling point.

Determination of Density

The density of a substance is its mass per unit volume. For a solid, the density can be

determined by measuring the volume it displaces.

Methodology:

A known mass of 2-cyano-4-fluorotoluene crystals is accurately weighed using an analytical
balance.

A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g.,
water, if the compound is confirmed to be insoluble). The initial volume of the liquid is
recorded.

The weighed solid is carefully added to the graduated cylinder, ensuring no liquid splashes
out.

The final volume of the liquid in the graduated cylinder is recorded.
The volume of the solid is the difference between the final and initial volumes.

The density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility
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Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to
dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Qualitative Determination:

e In a series of small test tubes, a small, measured amount of 2-cyano-4-fluorotoluene (e.qg.,
10 mg) is placed.

¢ To each test tube, a small, measured volume of a different solvent (e.g., 1 mL of water,
ethanol, acetone, toluene, etc.) is added.

e The tubes are agitated (e.g., by vortexing) for a set period.

e The mixture is visually inspected to determine if the solid has completely dissolved. The
substance is classified as soluble, partially soluble, or insoluble in each solvent.

Based on its structure (an aromatic ring with a polar cyano group and a nonpolar methyl
group), 2-cyano-4-fluorotoluene is expected to have low solubility in water and higher solubility
in common organic solvents like acetone, ethanol, and toluene.

Synthesis Pathway

2-Cyano-4-fluorotoluene can be synthesized from 4-fluorotoluene. The following diagram
illustrates a typical reaction sequence.
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Caption: Synthesis of 2-cyano-4-fluorotoluene from 4-fluorotoluene.

This pathway involves the bromination of 4-fluorotoluene to form 2-bromo-4-fluorotoluene,
followed by a cyanation reaction using copper(l) cyanide in a solvent such as
dimethylformamide (DMF).

Conclusion
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This technical guide provides a concise overview of the known physical properties of 2-cyano-
4-fluorotoluene. While key data points such as molecular weight and melting point are
established, further experimental determination of its boiling point, density, and specific
solubility in various solvents is necessary for a complete physical profile. The provided
experimental protocols offer standardized methods for obtaining this critical data, which is
indispensable for the safe and effective application of this compound in research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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